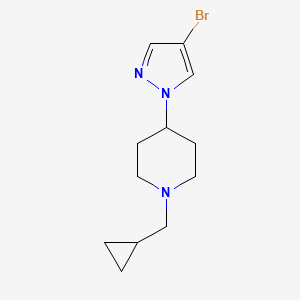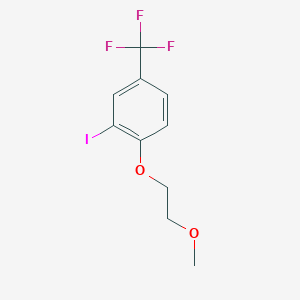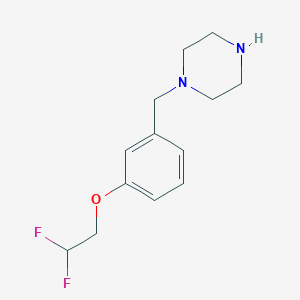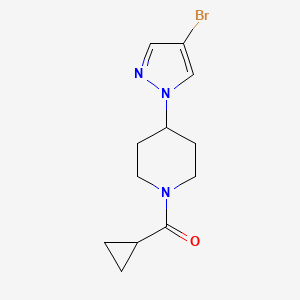
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: is a complex organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a bromopyrazole moiety linked to a piperidine ring, which is further connected to a cyclopropylmethanone group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.
准备方法
The synthesis of (4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-bromopyrazole: This step involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with piperidine: The 4-bromopyrazole is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form 4-(4-bromopyrazol-1-yl)piperidine.
Cyclopropylmethanone attachment:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
化学反应分析
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of derivatives.
科学研究应用
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds and hydrophobic interactions with active sites, while the piperidine ring provides structural rigidity. The cyclopropylmethanone group may enhance binding affinity through additional hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
相似化合物的比较
(4-(4-Bromo-1H-pyrazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone: can be compared with similar compounds such as:
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester: This compound shares the bromopyrazole and piperidine moieties but differs in the presence of a tert-butyl ester group instead of the cyclopropylmethanone group.
4-(4-Bromopyrazol-1-yl)piperidine: Lacks the cyclopropylmethanone group, making it less complex and potentially less versatile in its applications.
The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c13-10-7-14-16(8-10)11-3-5-15(6-4-11)12(17)9-1-2-9/h7-9,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEAWVJYBSAWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B8131221.png)
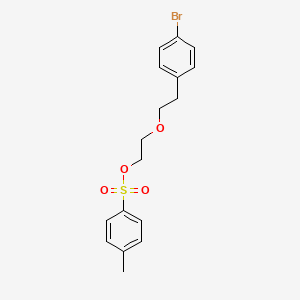
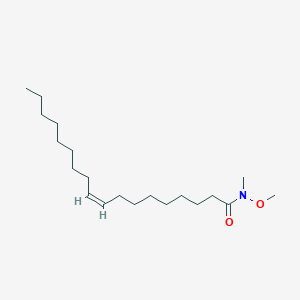
![2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8131239.png)
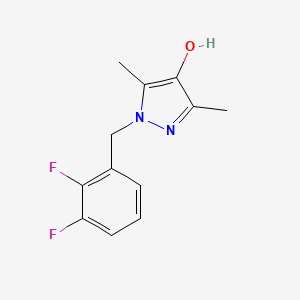
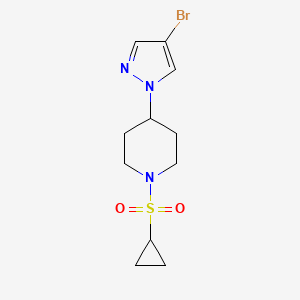
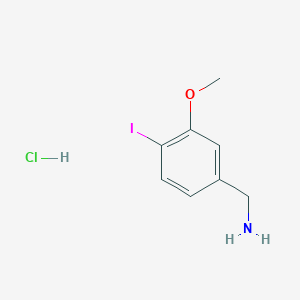
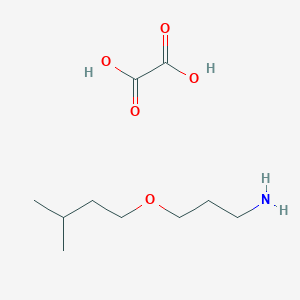
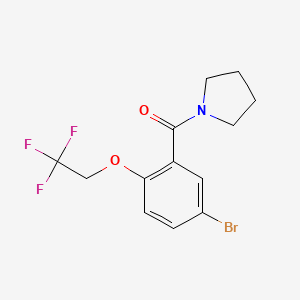
![4-Benzyloxymethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B8131280.png)
